molecular formula C10H18F2N2 B1415210 (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1932809-71-6

(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

Cat. No.: B1415210
CAS No.: 1932809-71-6
M. Wt: 204.26 g/mol
InChI Key: XCGWZSJFRNXAKH-SECBINFHSA-N
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Description

(2R)-2-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and preclinical research. This compound incorporates a piperidine ring, a cornerstone scaffold in the pharmaceutical industry present in more than twenty classes of drugs , linked to a 3,3-difluoropyrrolidine group. The 3,3-difluoropyrrolidine motif is a valuable building block in drug discovery, often used to modulate a molecule's physicochemical properties and metabolic stability. Compounds featuring piperidine and related heterocycles are frequently investigated for their potential to interact with the central nervous system (CNS) . Research into similar structural analogs has highlighted potential applications in targeting neurodegenerative pathways, with some compounds being studied for their role in inhibiting kinases like p38, which is implicated in neuroinflammation and neuronal death . This makes this compound a relevant candidate for neuroscience research, including studies focused on conditions such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and other motor neuron diseases . The stereochemistry of the compound, denoted by the (R) configuration, is critical for its biological activity and selective interaction with specific enzymatic targets. As a sophisticated synthetic intermediate, it serves as a key precursor for the development of novel therapeutic agents and pharmacological probes. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGWZSJFRNXAKH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a member of the piperidine family, which has garnered interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄F₂N₂
  • Molecular Weight : 216.24 g/mol
  • Structural Features : The compound consists of a piperidine ring substituted with a difluoropyrrolidine moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, a study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The derivatives induced apoptotic cell death and cell cycle arrest in this fungal species, suggesting that similar mechanisms may be applicable to this compound .

The proposed mechanism of action for piperidine derivatives often involves:

  • Disruption of Cell Membrane Integrity : Compounds have been shown to disrupt plasma membrane integrity in fungi, leading to cell death.
  • Induction of Apoptosis : Certain derivatives induce apoptotic pathways, as evidenced by changes in cell morphology and viability assays.

These mechanisms suggest that this compound may also exhibit similar antifungal properties.

Study 1: Antifungal Activity Against Candida auris

In a controlled study with six novel piperidine derivatives, compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against C. auris. The most effective compounds were further analyzed for their ability to induce apoptosis and disrupt the fungal cell cycle .

Study 2: Antitumor Activity

Piperidine derivatives have also been investigated for their antitumor properties. A series of farnesyltransferase inhibitors derived from piperidine showed potent inhibition with an IC50 value as low as 1.9 nM. This suggests that structural modifications in piperidine can lead to significant enhancements in biological potency .

Data Summary

Activity Type Compound MIC (μg/mL) IC50 (nM) Mechanism
Antifungalpta10.24-Apoptosis
Antifungalpta20.97-Cell Cycle Arrest
AntitumorFTase Inhibitor-1.9Enzyme Inhibition

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (2R) configuration in the target compound contrasts with the (3S/3R) isomers in , which may lead to divergent interactions with chiral biological targets .
  • Fluorination: Difluorination on pyrrolidine (target compound) versus monofluoro or trifluoro groups (e.g., PF-06737007 in ) impacts metabolic resistance. Fluorine atoms reduce oxidative metabolism, as seen in CP-93,393’s hydroxylation pathways .

Metabolic Stability and Pathways

  • Target Compound: The 3,3-difluoropyrrolidine group likely resists oxidative degradation, a common pathway for non-fluorinated analogs like 3-(1-methylpyrrolidin-2-yl)piperidine, which may undergo CYP450-mediated oxidation .
  • CP-93,393 () : A structurally distinct piperidine derivative undergoes pyrimidine ring cleavage and hydroxylation. The absence of aromatic rings in the target compound may circumvent such pathways, favoring glucuronidation or sulfation .
  • PF-06737007 (): A trifluoromethoxy group in this compound increases metabolic stability compared to non-fluorinated analogs, paralleling the difluoropyrrolidine’s role in the target compound .

Physicochemical Properties

  • Lipophilicity: The difluoropyrrolidine moiety in the target compound increases logP compared to non-fluorinated analogs (e.g., 3-(1-methylpyrrolidin-2-yl)piperidine), enhancing membrane permeability .
  • Basicity : The piperidine nitrogen (pKa ~10.6) is less basic than pyridine derivatives (e.g., ), reducing cationic charge at physiological pH and improving blood-brain barrier penetration .

Preparation Methods

Piperidine Ring Construction Methods

2.1 Reductive Amination and Annulation Approaches

Reductive amination of suitable aldehydes or ketones with amines followed by intramolecular cyclization is a widely used method for stereoselective piperidine synthesis. This method forms C–N bonds efficiently and can be tuned for stereoselectivity.

  • Donohoe et al. reported a hydrogen borrowing [5+1] annulation catalyzed by iridium(III), enabling sequential hydroxyl oxidation, amination, and imine reduction to form stereoselective substituted piperidines in aqueous media, which helps prevent racemization.
  • Double reductive aminations using ruthenium(II) catalysts or microwave-mediated Leuckart reactions have been employed to form piperidines from dialdehydes and amines with high selectivity.

2.2 Palladium-Catalyzed Allylic Amination and Cyclizations

  • Desmaële et al. demonstrated sequential palladium-catalyzed allylic amination and Michael addition to construct piperidine rings from bromo-acetal precursors, followed by functional group transformations.
  • Palladium-catalyzed ring-opening of aziridines and formal [3+3] cycloadditions with Pd-trimethylenemethane complexes provide access to functionalized piperidines with control over substitution patterns.

2.3 Hydrogenation of Pyridines

  • Catalytic hydrogenation of substituted pyridines using palladium or rhodium catalysts affords piperidines. Rhodium catalysts are more effective for partially fluorinated substrates, minimizing hydrodefluorination.
  • One-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions allow for functionalized piperidine synthesis with retention of substituents.

Representative Synthetic Route (Hypothetical Integrated Scheme)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Piperidine ring formation Reductive amination of 2-formylpiperidine precursor with amine Formation of piperidine with aldehyde handle
2 Preparation of difluoropyrrolidine Fluorination of pyrrolidine derivative using Selectfluor or DAST Introduction of 3,3-difluoro substituents
3 C–N bond formation Reductive amination between piperidine aldehyde and difluoropyrrolidin-1-ylmethanamine, NaBH4 reduction Formation of (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
4 Purification and stereochemical verification Chromatography, chiral HPLC, NMR, X-ray crystallography Confirmation of stereochemistry and purity

Research Findings and Analysis

  • The stereoselective synthesis of substituted piperidines is enhanced by using catalytic hydrogen borrowing and reductive amination strategies that avoid racemization and preserve fluorine substituents.
  • Pd- and Rh-catalyzed hydrogenation methods allow mild conditions that are compatible with fluorinated substrates, minimizing defluorination side reactions.
  • Organometallic catalysis, including Pd-catalyzed allylic amination and Pd-trimethylenemethane complex-mediated cycloadditions, offers versatile routes to substituted piperidines with diverse substitution patterns.
  • Fluorinated pyrrolidine rings require careful fluorination steps, often using electrophilic fluorinating agents, with subsequent coupling to piperidine via reductive amination or nucleophilic substitution.

Summary Table of Key Preparation Methods

Methodology Key Features Advantages Limitations
Reductive amination + annulation Sequential oxidation, amination, reduction High stereoselectivity, aqueous conditions Requires iridium catalyst, sensitive substrates
Pd-catalyzed allylic amination Allylic amination followed by Michael addition Versatile, good yields Multi-step, sensitive to amine nucleophilicity
Hydrogenation of pyridines Pd or Rh catalysis under mild conditions Retains fluorine, broad substrate scope Potential hydrodefluorination
Organometallic cycloadditions Pd-TMM mediated [3+3] cycloaddition Access to functionalized piperidines Requires specialized Pd complexes
Fluorination of pyrrolidine Electrophilic fluorinating agents (DAST, Selectfluor) Efficient difluorination Sensitive to moisture, side reactions possible

Q & A

Q. How can the stereoselective synthesis of (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine be optimized to improve enantiomeric excess?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. To enhance enantiomeric excess (ee):
  • Use chiral catalysts (e.g., Ru-BINAP complexes) during asymmetric hydrogenation steps to favor the (2R)-configuration .
  • Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to stabilize transition states .
  • Employ protective groups (e.g., Boc) for intermediates to minimize racemization .
    Table 1 : Example reaction conditions and ee outcomes:
CatalystSolventTemperature (°C)ee (%)Reference
Ru-BINAPTHF2592
Pd/CDCM085

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for (2R)-configuration) and fluorine substitution patterns .
  • HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to assess purity and ee. Mass spectrometry confirms molecular weight (218.24 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What preliminary biological screening approaches are recommended to identify potential targets?

  • Methodological Answer :
  • In vitro binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to piperidine’s prevalence in neuromodulators .
  • Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays .
  • Cellular viability assays : Evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) to prioritize therapeutic indices .

Advanced Research Questions

Q. How do fluorinated substituents at the 3,3-positions of the pyrrolidine ring influence the compound’s interaction with neurological targets?

  • Methodological Answer :
  • Lipophilicity enhancement : Fluorine increases logP, improving blood-brain barrier permeability (measured via PAMPA assay) .
  • Electrostatic effects : Fluorine’s electronegativity modulates receptor binding affinity. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs (e.g., ΔIC₅₀ = 2.5 µM for serotonin receptor) .
    Table 2 : Activity comparison of fluorinated and non-fluorinated analogs:
CompoundTarget ReceptorIC₅₀ (µM)Reference
(2R)-Fluorinated derivative5-HT₁A0.12
Non-fluorinated analog5-HT₁A2.62

Q. What strategies can resolve contradictions in reported biological activities between (2R)-configured analogs and their (2S)-counterparts?

  • Methodological Answer :
  • Molecular docking simulations : Model enantiomer-receptor interactions to identify steric/electronic mismatches (e.g., (2S)-forms may clash with hydrophobic pockets) .
  • Pharmacokinetic profiling : Compare metabolic stability (e.g., CYP450 liver microsome assays) to explain in vivo efficacy discrepancies .
  • Crystallographic studies : Resolve binding poses of both enantiomers with target proteins .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific enzyme targets?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) at the piperidine N-position .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Kinetic assays : Measure kₐᵢₙ/Kᵢ ratios to assess competitive vs. non-competitive inhibition modes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes (e.g., human CYP3A4 may degrade the compound faster) .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways via LC-radiometric detection .
  • Cofactor supplementation : Test stability with/without NADPH to identify Phase I vs. Phase II metabolism dominance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

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